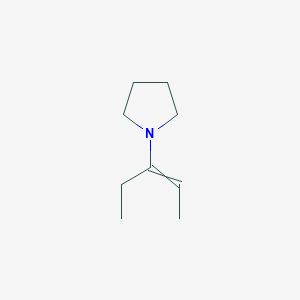

1-(1-Ethylpropenyl)pyrrolidine

Description

Evolution of Enamine Reactivity in Contemporary Organic Synthesis

The concept of the enamine as the nitrogen analog of an enol was an early development, but its synthetic potential was most significantly unlocked by the pioneering work of Gilbert Stork in the 1950s and 1960s. The Stork enamine alkylation and acylation reactions established enamines as versatile, neutral enolate equivalents, overcoming many of the challenges associated with enolate chemistry, such as over-alkylation and the need for strongly basic conditions. orgoreview.comwikipedia.org This breakthrough allowed for the selective monoalkylation of ketones under milder conditions. orgoreview.com

In recent decades, the role of enamines has expanded dramatically with the rise of organocatalysis. Chiral secondary amines, often derived from proline, are used to form transient chiral enamines from carbonyl compounds. These intermediates enable a wide range of highly enantioselective transformations, making enamine catalysis a fundamental pillar of asymmetric synthesis. makingmolecules.com Enamines are more reactive than enols but less reactive than enolates, providing a balance of reactivity that often leads to fewer side reactions. orgoreview.com

Fundamental Structural Features and Electronic Characteristics of Pyrrolidine-Derived Enamines

Pyrrolidine (B122466) is one of the most commonly employed secondary amines in enamine synthesis for several key reasons. orgoreview.com Structurally, the five-membered ring of pyrrolidine favors a conformation that maximizes the planarity of the enamine system. This enhanced planarity promotes effective overlap between the nitrogen atom's lone pair p-orbital and the π-system of the double bond (p-π conjugation). scripps.edu

This efficient conjugation is central to the reactivity of enamines. It increases the electron density at the β-carbon atom, rendering it highly nucleophilic, as depicted in the resonance structures. wikipedia.orglibretexts.org The nucleophilicity of pyrrolidine-derived enamines is generally greater than that of enamines derived from six-membered rings like piperidine (B6355638) or morpholine (B109124), where conformational effects can reduce the ideal orbital alignment. scripps.edu Consequently, pyrrolidine enamines are among the most reactive and widely used enamines in organic synthesis. nih.gov

Positioning of 1-(1-Ethylpropenyl)pyrrolidine within the Landscape of Enamine Research

This compound, also known as 1-(pent-2-en-3-yl)pyrrolidine, is the enamine formed from the condensation reaction of 3-pentanone (B124093) (diethyl ketone) and pyrrolidine. chimia.chchegg.com As an enamine derived from a simple, acyclic, and symmetrical ketone, it serves as a fundamental example for studying the intrinsic reactivity of such systems.

The formation of this compound follows the general mechanism for enamine synthesis: nucleophilic attack of the secondary amine (pyrrolidine) on the ketone carbonyl, followed by dehydration, often under acid catalysis, to yield the final enamine product. wikipedia.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 56176-59-1 |

| Molecular Formula | C₉H₁₇N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | 1-(pent-2-en-3-yl)pyrrolidine |

| Canonical SMILES | CCC(=CC)N1CCCC1 |

| InChI Key | LSQXOLFOAOCMSS-UHFFFAOYSA-N |

Data sourced from public chemical databases. smolecule.com

While not as ubiquitous in complex total synthesis as chiral proline-derived enamines, this compound and its close analogs (such as the corresponding morpholine enamine) have been instrumental in foundational studies that delineate the reactivity of enamines derived from acyclic ketones. These studies highlight the compound's utility in forming new ring systems.

Research has demonstrated its participation in cycloaddition reactions, which are powerful methods for constructing cyclic frameworks. For instance, enamines of diethyl ketone have been shown to react with α,β-unsaturated acid chlorides and nitroallylating reagents to stereoselectively form six-membered carbocycles. chimia.chrsc.org These reactions underscore the value of acyclic ketone enamines as C-C bond-forming synthons.

Table 2: Research Findings on the Reactivity of Enamines from 3-Pentanone

| Reactants | Reagent(s) | Product Type | Research Focus |

| Morpholine enamine of 3-pentanone | Crotonoyl chloride | 2,4,5-Trimethyl-cyclohexane-1,3-dione | Demonstrates a [3+3] annulation strategy via acylation followed by intramolecular cyclization and hydrolysis. rsc.org |

| Pyrrolidine enamine of 3-pentanone | (E)-3-phenyl-2-nitro-2-propen-1-yl pivalate | Substituted 4-nitro-cyclohexanone | A stereoselective [3+3] carbocyclization via a tandem Michael addition-alkylation sequence. chimia.ch |

These studies, utilizing this compound or its direct precursor system, provide key insights into the fundamental reaction pathways available to enamines. They establish these compounds as predictable and reliable nucleophiles for the construction of functionalized carbocyclic systems, thereby solidifying the position of such simple enamines as important subjects of study in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56176-59-1 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

1-pent-2-en-3-ylpyrrolidine |

InChI |

InChI=1S/C9H17N/c1-3-9(4-2)10-7-5-6-8-10/h3H,4-8H2,1-2H3 |

InChI Key |

LSQXOLFOAOCMSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Ethylpropenyl Pyrrolidine and Analogous Pyrrolidine Enamines

Classical Approaches to Enamine Construction

Traditional methods for synthesizing enamines have been well-established for decades and remain widely utilized due to their reliability and predictability. These approaches primarily involve the formation of the characteristic carbon-carbon double bond adjacent to the nitrogen atom through various reaction mechanisms.

Condensation Reactions of Carbonyl Substrates with Secondary Amines

The most common and direct method for the synthesis of enamines, including 1-(1-ethylpropenyl)pyrrolidine, is the condensation reaction between a carbonyl compound and a secondary amine. mychemblog.comwikipedia.orgfiveable.me In the case of this compound, the reaction involves 3-pentanone (B124093) and pyrrolidine (B122466). molaid.com

This acid-catalyzed reaction proceeds through a two-step mechanism. jove.compressbooks.pub The first step is the nucleophilic addition of the secondary amine to the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. jove.comlibretexts.org The second step involves the acid-catalyzed elimination of a water molecule to form the enamine. jove.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation or the use of dehydrating agents like titanium tetrachloride (TiCl₄) or magnesium sulfate (B86663) (MgSO₄). mychemblog.comwikipedia.org The optimal pH for this reaction is mildly acidic, typically around 4.5, as high acidity protonates the amine, reducing its nucleophilicity, while low acidity is insufficient to protonate the hydroxyl group of the carbinolamine for elimination. jove.compressbooks.pub

The choice of the secondary amine is crucial, with cyclic amines like pyrrolidine being commonly used. orgoreview.com The resulting enamines are valuable synthetic intermediates, acting as nucleophiles in reactions such as the Stork enamine alkylation and acylation. mychemblog.comwikipedia.org

Table 1: Key Aspects of Condensation Reactions for Enamine Synthesis

| Feature | Description |

| Reactants | Aldehyde or ketone with an α-hydrogen and a secondary amine. |

| Catalyst | Typically an acid catalyst. masterorganicchemistry.com |

| Intermediate | Carbinolamine. jove.comlibretexts.org |

| Byproduct | Water. libretexts.org |

| Driving Force | Removal of water from the reaction mixture. wikipedia.org |

| Optimal pH | Weakly acidic (around 4-5). pressbooks.pub |

Addition Reactions for Enamine Formation

Enamines can also be formed through various addition reactions. One notable example is the addition of secondary amines to alkynes. magtech.com.cn This hydroamination reaction can proceed under metal-free conditions, with certain solvents like ethylene (B1197577) glycol playing a crucial role in promoting the reaction through hydrogen bonding and proton exchange. organic-chemistry.org For instance, the intermolecular hydroamination of arylacetylenes with aliphatic secondary amines can yield (E)-enamines with high regio- and stereoselectivity. organic-chemistry.org

Another pathway involves the reaction of secondary amines with allene (B1206475) intermediates generated in situ from donor-acceptor cyclopropanes, leading to the formation of tetrasubstituted enamines. organic-chemistry.org These reactions offer an alternative to the classical condensation method, particularly when specific substitution patterns are desired.

α,β-Elimination Strategies

The formation of enamines can be achieved through α,β-elimination reactions from suitable precursors. A notable method involves the conversion of α,β-vicinal bromoamine compounds into the corresponding α,β-dehydroamino derivatives. sioc-journal.cn This transformation can be catalyzed by thiourea (B124793) in a mixed solvent system at room temperature, proceeding in nearly quantitative yields. sioc-journal.cn The mechanism is believed to involve the initial formation of an aziridine (B145994) intermediate, followed by a ring-opening reaction to yield the final enamine product. sioc-journal.cn

Additionally, a palladium-catalyzed oxidative N-α,β-dehydrogenation of amides provides a route to enamides, which are structurally related to enamines. organic-chemistry.org This reaction involves an allylic C(sp³)-H activation followed by β-H elimination. organic-chemistry.org

Reductive Acylation Pathways

Reductive acylation of ketoximes presents another synthetic route to enamides, which can be considered derivatives of enamines. magtech.com.cn In one approach, ketoximes are treated with a phosphine (B1218219) reagent in a process that leads to enamides in good yields and high purity. organic-chemistry.org Another method utilizes a copper(I) iodide catalyst with sodium bisulfite as the terminal reductant for the reductive acylation of ketoximes, also affording a broad range of enamides in high yields. acs.org A facile and practical synthesis of N-acetyl α-arylenamides from the corresponding ketoximes has also been developed using ferrous acetate (B1210297) as the reducing agent. organic-chemistry.org

Catalytic Synthesis of Enamines

In recent years, catalytic methods have gained prominence for the synthesis of enamines, offering milder reaction conditions and improved selectivity. These methods often employ transition metals to facilitate the formation of the crucial C-N bond.

Transition-Metal Catalyzed Amination of Olefins

The direct amination of olefins catalyzed by transition metals is a powerful strategy for constructing enamines. magtech.com.cn The Buchwald-Hartwig amination, a palladium- or copper-catalyzed cross-coupling reaction, has been successfully applied to the synthesis of enamines from various substituted olefins, including halogenated olefins and alkenyl boronic acids. magtech.com.cn This method allows for the formation of the C-N bond under relatively mild conditions.

Another significant catalytic approach is the aza-Wacker oxidative coupling reaction, which enables the synthesis of enamines through the direct activation of a C(sp²)-H bond and subsequent C-N bond formation with different amines. magtech.com.cn Palladium-catalyzed oxidative amination of unactivated olefins with aromatic amines, using copper acetate as an oxidant, also provides an efficient route to both secondary and tertiary enamines. organic-chemistry.org Furthermore, rhodium-catalyzed isomerization of allylic amines can generate enamines as transient intermediates, which can then be used in subsequent reactions. bohrium.com

Table 2: Comparison of Catalytic Methods for Enamine Synthesis

| Catalytic Method | Metal Catalyst | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium or Copper magtech.com.cn | Halogenated olefins, alkenyl boronic acids magtech.com.cn | Cross-coupling reaction for C-N bond formation. |

| Aza-Wacker Reaction | Palladium magtech.com.cn | Olefins and amines magtech.com.cn | Direct C(sp²)-H activation for C-N bond formation. magtech.com.cn |

| Oxidative Amination | Palladium/Copper organic-chemistry.org | Unactivated olefins, aromatic amines organic-chemistry.org | Efficient construction of secondary and tertiary enamines. organic-chemistry.org |

| Allylic Amine Isomerization | Rhodium bohrium.com | Allylic amines bohrium.com | Forms transient enamine intermediates for tandem reactions. bohrium.com |

Applications of Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting amines with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of a vinyl or aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired product. wikipedia.orglibretexts.org

The utility of this reaction extends to the synthesis of enamines. An efficient coupling of vinyl bromides with various amines, including pyrrolidine, can produce enamines at room temperature. organic-chemistry.org This method is particularly useful for generating specific enamine isomers that can then be used in subsequent reactions, such as Michael additions. organic-chemistry.org

Several generations of catalyst systems have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org The use of sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) and bidentate phosphine ligands like BINAP and DPF is crucial for achieving high yields and reaction rates. wikipedia.orgpurdue.edu Specifically for the amination of pyrrolidine with aryl chlorides, palladium N-heterocyclic carbene complexes have been successfully employed as pre-catalysts. researchgate.net High-throughput experimentation has been used to rapidly screen various ligands, bases, and solvents to optimize reaction conditions for coupling partners like pyrrolidine. purdue.edu

Table 1: Selected Ligands for Buchwald-Hartwig Amination Involving Pyrrolidine

| Ligand | Abbreviation | Coupling Partners Example | Key Features | Citation |

|---|---|---|---|---|

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Aryl halides with pyrrolidine | Generally effective for coupling nucleophiles with heterocyclic aryl halides. purdue.edu | purdue.edu |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Vinyl bromides with pyrrolidine | Allows efficient coupling; prevents palladium dimer formation. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Primary amines with aryl iodides/triflates | Provides reliable extension to primary amines. wikipedia.org | wikipedia.org |

| N-Heterocyclic Carbenes | NHCs | Aryl chlorides with pyrrolidine | Used as pre-catalysts for amination of cyclic secondary amines. researchgate.net | researchgate.net |

C(sp²)–H Activation Methodologies

Direct C-H activation represents a highly atom-economical approach to forming new bonds, avoiding the need for pre-functionalized starting materials. organic-chemistry.org For the synthesis of substituted pyrroles and related nitrogen heterocycles, the activation of C(sp²)-H bonds in enamine derivatives is a powerful strategy. A palladium-catalyzed triple C(sp²)-H activation has been reported for the annulation of enaminones and alkenes, leading to the synthesis of NH-free pyrroles. organic-chemistry.orgnih.gov While this method produces pyrroles, it relies on the initial reactivity of an enamine-like structure.

A conceptually novel pyrrole (B145914) synthesis merges enamines and unactivated alkynes under oxidative rhodium catalysis. acs.org This process involves the challenging allylic sp³ C-H activation of the enamine substrate, but in some cases, can proceed through a vinylic sp² C-H activation pathway. acs.org

Aza-Wacker Oxidative Coupling Reactions

The aza-Wacker reaction is an oxidative cyclization of alkenyl amines that provides an effective method for the site-selective amination of alkenes. rsc.org This intramolecular process is a powerful tool for constructing nitrogen-containing rings, including pyrrolidines. rsc.orgnih.gov The reaction is typically catalyzed by a Pd(II) salt and involves the intramolecular aminopalladation of an alkene, followed by β-hydride elimination. acs.orguwindsor.ca

This methodology has been applied to the synthesis of a variety of pyrrolidine derivatives. For instance, Pd(II)-catalyzed olefination of γ-C(sp³)–H bonds in protected amines can generate an intermediate that subsequently undergoes an aza-Wacker oxidative cyclization to form C-2 alkylated pyrrolidines. nih.gov The reaction conditions, particularly the choice of ligand and oxidant, are critical for success. rsc.orgnih.gov The development of asymmetric aza-Wacker cyclizations has enabled the synthesis of chiral pyrrolidines with high enantioselectivity. researchgate.net The reaction can proceed via two main pathways: a classical approach using native amines and a tethered approach where a nitrogen-containing auxiliary is used. rsc.org

Hydroamination of Alkynes

The hydroamination of alkynes is a highly atom-economical method for synthesizing enamines and imines through the direct addition of an amine's N-H bond across a carbon-carbon triple bond. mdma.ch This transformation can be catalyzed by a range of transition metals or mediated by bases, and the choice of catalyst can control the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). mdma.chresearchgate.net

For the synthesis of pyrrolidine enamines, intermolecular hydroamination of alkynes with pyrrolidine is a direct route. A metal-free, base-mediated approach using KOH or Cs₂CO₃ has been shown to stereoselectively produce kinetically stable Z-enamines from the reaction of N-heterocycles with terminal or internal alkynes. acs.org This method provides a novel and straightforward access to diversely substituted enamines. acs.org Titanium complexes have also been developed as effective pre-catalysts for the Markovnikov-selective hydroamination of terminal alkynes with primary amines, rapidly forming imine products, which are tautomers of the initially formed enamines. researchgate.net

Table 2: Comparison of Hydroamination Methods for Enamine Synthesis

| Catalyst/Mediator | Substrates | Selectivity | Key Features | Citation |

|---|---|---|---|---|

| KOH / Cs₂CO₃ | N-heterocycles + Alkynes | Z-selective | Metal-free, base-mediated, good to excellent yields. acs.org | acs.org |

| Ti(NMe₂)₂(dpma) | Primary amines + Terminal alkynes | Markovnikov | Rapid catalysis, forms imine/enamine products. researchgate.net | researchgate.net |

| None (Ethylene Glycol) | Secondary amines + Arylacetylenes | (E)-selective | Solvent plays a key role via hydrogen bonding. organic-chemistry.org | organic-chemistry.org |

Lewis Acid Catalysis in Enamine Synthesis

Lewis acids can play a significant role in enamine synthesis and reactivity. In the classic condensation reaction, a Lewis acid can activate the carbonyl group of the ketone or aldehyde, facilitating the nucleophilic attack by the secondary amine. sciforum.net This enhances the rate of enamine formation. sciforum.net

Furthermore, Lewis acids are employed in reactions involving enamines. Cooperative catalysis, where a chiral pyrrolidine forms an enamine nucleophile and a Lewis acid activates an electrophile, has been demonstrated in asymmetric aldol (B89426) reactions. rsc.org Similarly, in conjugate additions, a hydrogen bond donor can act as a Lewis acid to activate an α,β-unsaturated ester, directing the reaction pathway of an aldehyde-derived enamine away from undesired side reactions. nsf.gov

Lithium Perchlorate (B79767) Mediated Reactions

Lithium perchlorate (LiClO₄) has been effectively used as a Lewis acid catalyst for the synthesis of enamines under solvent-free conditions, often accelerated by microwave irradiation. sciforum.net This method is notable for its efficiency, mild conditions, and simple work-up procedure. sciforum.net LiClO₄ is believed to enhance the reactivity of the carbonyl group and may also act as a dehydrating agent in the reaction. sciforum.net

In a typical procedure, a ketone and a secondary amine are mixed with a catalytic amount of LiClO₄ and subjected to microwave irradiation. sciforum.net The reaction rate is influenced by the basicity of the amine, with the more basic pyrrolidine reacting faster than morpholine (B109124). sciforum.net This protocol has been successfully applied to synthesize a range of enamines from various ketones and secondary amines with good to high yields. sciforum.net

Table 3: LiClO₄-Catalyzed Synthesis of Enamines from Cyclohexanone (B45756)

| Amine | Time (min) | Yield (%) | Citation |

|---|---|---|---|

| Pyrrolidine | 5 | 85 | sciforum.net |

| Piperidine (B6355638) | 7 | 82 | sciforum.net |

| Morpholine | 10 | 80 | sciforum.net |

| Diethylamine | 15 | 65 | sciforum.net |

Conditions: Ketone (2.0 mmol), Amine (2.5 mmol), LiClO₄ (0.2 mmol), Microwave Irradiation. sciforum.net

Advanced and Contemporary Synthetic Strategies for Substituted Enamines

Modern organic synthesis has pursued more sophisticated strategies to access complex and functionally diverse substituted enamines and their derivatives. These methods often focus on improving selectivity, expanding substrate scope, and enabling novel transformations.

One major area of development is the difunctionalization of enamide and enecarbamate derivatives. acs.org These substrates, which are stabilized versions of enamines, can undergo nucleophilic addition to form an iminium intermediate that is then trapped by a second nucleophile, allowing for the installation of two different substituents across the double bond. jst.go.jpacs.org Chiral phosphoric acids have emerged as powerful catalysts in this area, capable of controlling enantioselectivity by organizing the transition state within a chiral pocket. acs.org

Photocatalysis and radical processes have also opened new avenues for enamine and enamide functionalization. acs.orgresearchgate.net These methods allow for transformations that are not feasible through traditional two-electron pathways, such as the introduction of trifluoromethyl or allylic groups. acs.orgresearchgate.net Umpolung strategies, which reverse the normal reactivity of the enamine, have been developed using N-alkoxyenamines and a Lewis acid to make the α-carbon electrophilic. jst.go.jp This allows for the direct introduction of nucleophiles at the α-position of the original ketone. jst.go.jp

The enantioselective synthesis of stable, substituted enamines can also be achieved through the direct asymmetric condensation of ketones with primary amines, catalyzed by a chiral Brønsted acid. rsc.org This provides an efficient route to chiral enamines containing quaternary carbon centers. rsc.org

Reactions Involving In Situ-Generated Allenes from Nitrocyclopropanes

A novel and efficient methodology has been developed for the synthesis of tetrasubstituted enamines through the reaction of secondary amines, such as pyrrolidine, with allene intermediates generated in situ from nitro-substituted donor-acceptor cyclopropanes. nih.govorganic-chemistry.orgacs.org This approach is notable for its operational simplicity, use of a simple inorganic base like sodium hydroxide (B78521) (NaOH), and mild, transition-metal-free conditions. organic-chemistry.orgacs.org

The reaction mechanism is proposed to begin with the deprotonation of the nitrocyclopropane (B1651597) by the base. organic-chemistry.org This is followed by a ring-opening and subsequent elimination of the nitro group, which generates a highly reactive, electron-deficient allene intermediate. organic-chemistry.orgrsc.org The secondary amine then undergoes a nucleophilic addition to this allene to furnish the final tetrasubstituted enamine product. organic-chemistry.org

Optimization studies have shown that acetone (B3395972) is an effective solvent and 1.6 equivalents of NaOH provide optimal results, leading to yields as high as 95%. organic-chemistry.org The method demonstrates a broad substrate scope, accommodating a variety of nitrocyclopropane derivatives and both cyclic and acyclic secondary amines, with product yields ranging from moderate to excellent (64–95%). organic-chemistry.org The reaction tolerates both electron-withdrawing and electron-donating groups on the aromatic rings of the nitrocyclopropane precursors. organic-chemistry.org The practical utility of this method was further confirmed by a successful gram-scale synthesis, which also achieved a 95% yield. organic-chemistry.org

Table 1: Synthesis of Various Enamines via In Situ-Generated Allenes

| Nitrocyclopropane Precursor (Substituent) | Amine | Product Yield (%) |

| 4-Methylphenyl | Pyrrolidine | 95% |

| 4-Methoxyphenyl | Pyrrolidine | 92% |

| 4-Chlorophenyl | Pyrrolidine | 91% |

| 2-Naphthyl | Pyrrolidine | 85% |

| Phenyl | Diethylamine | 81% |

| 4-Bromophenyl | Piperidine | 93% |

| This table is generated based on data reported in a study on the synthesis of tetrasubstituted enamines. organic-chemistry.org |

Development of Stereoselective and Enantioselective Enamine Synthesis

The development of methods for the stereoselective and enantioselective synthesis of pyrrolidine derivatives, including enamines, is a significant area of research. These strategies are critical for producing optically active molecules for various applications. researchgate.net Stereoselective syntheses of pyrrolidines have been achieved through various means, such as the Lewis acid-mediated reductive hydroamination cascade of enynyl amines, which yields fully saturated heterocycles with high diastereoselectivity. organic-chemistry.org

One innovative strategy is the "clip-cycle" approach, which facilitates the asymmetric synthesis of substituted pyrrolidines. core.ac.ukwhiterose.ac.uk This method involves "clipping" a protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. core.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the pyrrolidine ring with high enantioselectivity. core.ac.ukwhiterose.ac.uk Another approach involves the intramolecular, alkyne iminium ion cyclization of vinylogous carbamates, which allows for the stereoselective construction of trans-2,3-disubstituted pyrrolidine derivatives. rsc.org

Furthermore, chemoenzymatic one-pot processes have been developed that combine an oxidative rearrangement with a biotransformation catalyzed by an imine reductase (IRED) to produce highly enantiomerically enriched secondary amines, including aryl-substituted pyrrolidines. nih.gov This method demonstrates the successful integration of classical organic synthesis with biocatalysis. nih.gov

Asymmetric synthesis of chiral pyrrolidine enamines often leverages chiral organocatalysts, which operate through the formation of a transient chiral enamine intermediate. Proline and its derivatives are prominent examples of such catalysts due to the ability of their secondary amine to react with enolizable carbonyl compounds to form structurally defined enamines. mdpi.com This strategy directs the approach of an electrophile to a specific face of the enamine, thereby controlling the stereochemical outcome of the reaction. mdpi.com

A specific example is the O-nitroso aldol synthesis, which employs a chiral pyrrolidine-tetrazole catalyst. pnas.org This catalyst was found to be optimal for producing α-aminooxy carbonyl compounds from both aldehydes and ketones in high yields and with complete enantioselectivity, proceeding through a pyrrolidine enamine intermediate. pnas.org

The asymmetric "clip-cycle" synthesis is another powerful method that generates enantioenriched pyrrolidines. core.ac.ukwhiterose.ac.uk The key step is an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. core.ac.uk The importance of the thioester as an activating group was demonstrated through comparisons with less effective ketone and oxoester-containing substrates. core.ac.uk This methodology has been successfully applied to the total synthesis of N-methyl pyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. core.ac.ukwhiterose.ac.uk

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes represents another atom-economical strategy for synthesizing highly functionalized chiral pyrrolidines. acs.org For instance, the reaction between azomethine ylides and β-phthalimidonitroethene, catalyzed by a chiral N,O-ligand/Cu(I) complex, yields 4-nitro-3-aminopyrrolidines with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). acs.org

Table 2: Example of Asymmetric 'Clip-Cycle' Pyrrolidine Synthesis

| Substrate (bis-homoallylic amine) | Catalyst | Product | Yield (2 steps) | Enantiomeric Ratio (er) |

| Cbz-protected | Chiral Phosphoric Acid | 2,2-disubstituted pyrrolidine | High | High |

| Cbz-protected | Chiral Phosphoric Acid | 3,3-disubstituted pyrrolidine | High | High |

| Cbz-protected | Chiral Phosphoric Acid | Spiropyrrolidine | High | High |

| This table is a conceptual representation based on findings from the development of the asymmetric 'clip-cycle' synthesis. core.ac.ukwhiterose.ac.uk |

Reactivity and Mechanistic Investigations of Pyrrolidine Enamines

Intrinsic Nucleophilic Character and Resonance Stabilization

Enamines are considered nitrogen analogs of enols and are significantly more nucleophilic due to the greater electron-donating ability of nitrogen compared to oxygen. makingmolecules.comwikipedia.org The five-membered ring structure of pyrrolidine-derived enamines, in particular, enhances their reactivity. wikipedia.orgresearchgate.net

The heightened nucleophilicity of 1-(1-ethylpropenyl)pyrrolidine originates from the p-π conjugation between the nitrogen atom's lone pair and the π-system of the carbon-carbon double bond. This electronic delocalization can be represented by resonance structures, which show a partial negative charge developing on the α-carbon (the carbon atom that was formerly the α-carbon to the ketone carbonyl). wikipedia.orgmasterorganicchemistry.comlibretexts.org

This resonance stabilization makes the α-carbon the primary site of nucleophilic attack. libretexts.org The nitrogen atom itself can also act as a nucleophile, but reactions at the α-carbon are typically favored. The geometry of the pyrrolidine (B122466) ring contributes to this enhanced reactivity; the five-membered ring structure promotes a more planar conformation at the nitrogen atom, which maximizes the overlap between the nitrogen's p-orbital and the π-system of the double bond. wikipedia.orgpnas.org This leads to a greater contribution from the zwitterionic resonance structure and, consequently, higher nucleophilicity compared to enamines derived from six-membered rings like piperidine (B6355638). researchgate.net

The reactivity of nucleophiles can be quantified using the Mayr Reactivity Scale, which is based on the linear free-energy relationship:

log k = sN(N + E)

Here, N is the solvent-dependent nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the solvent-independent electrophilicity parameter. rsc.org

While the specific N parameter for this compound has not been documented, data for related pyrrolidine enamines and pyrrolidine itself demonstrate their high nucleophilicity. For instance, the enamine of cyclohexanone (B45756) and pyrrolidine has an N value of approximately 15 on the Mayr scale, indicating a reactivity that is many orders of magnitude greater than that of a typical alkene. masterorganicchemistry.com Pyrrolidine-derived enamines are consistently shown to be among the most potent neutral carbon nucleophiles. acs.org The nucleophilicity of pyrrolidine has been extensively studied in various solvents, with N values ranging from 15.72 in methanol (B129727) to 18.32 in acetonitrile, highlighting the significant influence of the solvent environment on reactivity. rsc.orgrsc.org

The table below presents the Mayr nucleophilicity parameters for pyrrolidine in different solvent systems, providing a quantitative context for the expected high reactivity of its enamine derivatives.

| Nucleophile | Solvent | N | sN | Source |

|---|---|---|---|---|

| Pyrrolidine | Acetonitrile (MeCN) | 18.32 | 0.69 | rsc.org |

| Pyrrolidine | Methanol (MeOH) | 15.72 | 0.68 | rsc.orgrsc.org |

| Pyrrolidine | 91:9 MeOH/MeCN | 15.97 | 0.63 | lmu.de |

| Pyrrolidine | 80:20 MeOH/MeCN | 16.14 | 0.66 | rsc.org |

| Pyrrolidine | 40:60 MeOH/MeCN | 17.11 | 0.68 | rsc.org |

Elucidation of Reaction Pathways with Electrophilic Species

The nucleophilic α-carbon of enamines readily attacks a wide range of electrophiles, most notably in alkylation reactions, which are fundamental to carbon-carbon bond formation.

Alkylation of enamines, often referred to as the Stork enamine alkylation, is a reliable method for the α-alkylation of ketones. wikipedia.org The reaction involves the attack of the enamine on an electrophile, typically an alkyl halide, followed by hydrolysis of the resulting intermediate to yield the alkylated ketone. masterorganicchemistry.com

When an enamine like this compound reacts with an alkyl halide, two potential pathways exist: attack by the nitrogen lone pair (N-alkylation) or attack by the α-carbon (C-alkylation). makingmolecules.com

C-Alkylation: This is the synthetically productive pathway. The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. This generates an iminium salt intermediate. Subsequent hydrolysis of this iminium salt cleaves the C=N bond, yielding the α-alkylated ketone (in this case, 4-alkyl-3-pentanone) and regenerating the pyrrolidinium (B1226570) salt. makingmolecules.commasterorganicchemistry.com

N-Alkylation: This pathway involves the nitrogen atom acting as the nucleophile, leading to the formation of a quaternary ammonium (B1175870) salt. While N-alkylation can occur, it is often a reversible process. The resulting N-alkylated product can revert to the starting enamine and alkyl halide, allowing the thermodynamically more stable C-alkylation product to accumulate over time. journals.co.za However, with highly reactive, unhindered alkyl halides, N-alkylation can sometimes be the dominant kinetic product. masterorganicchemistry.com

The regioselectivity can be influenced by factors such as the solvent and the structure of the reactants. For instance, in some dienamine systems, alkylation occurs at different positions depending on whether the solvent is protic or aprotic. journals.co.za

The efficiency of the C-alkylation reaction is highly dependent on the nature of the alkyl halide electrophile. The reaction proceeds via an SN2 mechanism, where the enamine acts as the nucleophile. makingmolecules.com

The general reactivity trend for alkyl halides is as follows:

Highly Reactive Halides: Methyl iodide, allylic halides, and benzylic halides are excellent substrates for enamine alkylation. Their high reactivity in SN2 displacements leads to efficient C-alkylation. wikipedia.orgmasterorganicchemistry.com

Primary Alkyl Halides: Simple primary halides are also effective substrates.

Secondary Alkyl Halides: These are less reactive due to increased steric hindrance around the electrophilic carbon, which slows the SN2 attack. Competing elimination (E2) reactions, where the enamine acts as a base rather than a nucleophile, can become a significant side reaction.

Tertiary Alkyl Halides: These substrates are generally unreactive towards SN2 substitution and will almost exclusively undergo elimination reactions.

The following table summarizes the general suitability of various alkyl halides for the C-alkylation of enamines.

| Alkyl Halide Type | General Formula | Reactivity in Enamine Alkylation | Primary Reaction Pathway | Common Side Reactions |

|---|---|---|---|---|

| Methyl | CH3-X | Excellent | C-Alkylation (SN2) | N-Alkylation |

| Allyl | CH2=CH-CH2-X | Excellent | C-Alkylation (SN2) | - |

| Benzyl | Ar-CH2-X | Excellent | C-Alkylation (SN2) | - |

| Primary | R-CH2-X | Good | C-Alkylation (SN2) | N-Alkylation, Elimination (minor) |

| Secondary | R2CH-X | Poor to Moderate | C-Alkylation (SN2) | Elimination (E2) |

| Tertiary | R3C-X | Unreactive | Elimination (E2) | - |

Conjugate Addition (Michael) Reactions

Enamines, such as this compound, are effective soft nucleophiles that readily participate in conjugate addition reactions with a wide range of Michael acceptors. libretexts.orgorganic-chemistry.org The Michael reaction involves the 1,4-addition of the enamine to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. libretexts.orgmasterorganicchemistry.comresearchgate.net The driving force for this reaction is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com

The general mechanism proceeds in three main stages:

Nucleophilic Attack: The enamine attacks the β-carbon of the Michael acceptor. The electron density from the nitrogen lone pair facilitates this attack, leading to the formation of a new C-C bond and a resonance-stabilized intermediate, typically an iminium ion enolate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated.

The reaction is thermodynamically controlled, favoring the 1,4-addition product over the 1,2-addition product that might result from attack at the carbonyl carbon. organic-chemistry.org This preference is due to the "soft" nature of the enamine nucleophile, which preferentially reacts at the softer electrophilic β-carbon of the conjugated system. libretexts.org

Stereochemical and Regiochemical Control in Michael Additions

The Michael addition of enamines derived from unsymmetrical ketones, like this compound from 2-pentanone, presents challenges of both regiochemistry and stereochemistry.

Regioselectivity: The reaction of an unsymmetrical ketone with a secondary amine can produce a mixture of isomeric enamines. For 2-pentanone and pyrrolidine, the major product is typically the less substituted enamine, this compound, due to kinetic control. However, the more substituted isomer can also form. In subsequent reactions, such as Michael additions, the reaction often proceeds regioselectively through the more substituted enamine, leading to alkylation at the more substituted α-carbon. ethz.ch This preference can be influenced by reaction conditions and the specific substrates involved.

Stereoselectivity: When this compound, which is achiral, reacts with a prochiral Michael acceptor, the product will be a racemic mixture of enantiomers. However, high levels of stereocontrol can be achieved by using chiral pyrrolidine derivatives as the amine component. masterorganicchemistry.comjmaterenvironsci.com Chiral pyrrolidine catalysts, often bearing bulky substituents at the C2 position, create a sterically hindered environment that effectively shields one face of the enamine, directing the incoming electrophile to the opposite face. nih.govacs.orgmdpi.com The stereoselectivity of these reactions can depend on the E/Z configuration of the enamine double bond, with each isomer potentially leading to a product of opposite stereochemistry. rsc.org

Below is a table summarizing research findings for the Michael addition of various ketone enamines to nitroolefins, illustrating the high diastereoselectivity and enantioselectivity achievable with chiral pyrrolidine catalysts.

| Catalyst / Ketone | Michael Acceptor | dr (syn/anti) | ee (%) | Yield (%) | Reference |

| (S)-proline / Cyclohexanone | β-nitrostyrene | 94:6 | 99 (syn) | 95 | nih.gov |

| (S)-2-(Trifluoromethyl)pyrrolidine / Cyclohexanone | β-nitrostyrene | 95:5 | 96 (syn) | 98 | researchgate.net |

| (S)-Diphenylprolinol methyl ether / Propanal | (E)-β-Nitrostyrene | 65:35 | 70 (syn) | - | nih.gov |

| (S)-Pyrrolidine-tetrazole / Cyclohexanone | β-nitrostyrene | 98:2 | 99 (syn) | 99 | researchgate.net |

This table presents data for analogous systems to illustrate the principles of stereochemical control.

Acylation Reactions

Enamines like this compound can undergo acylation with acid chlorides or anhydrides. The reaction can proceed via two pathways: N-acylation or C-acylation. Typically, N-acylation occurs first under kinetic control, especially at low temperatures, to form an N-acyl enamine or an acyl-ammonium salt. This intermediate can sometimes be isolated.

However, the C-acylated product is thermodynamically more stable. The formation of the C-acylated product often occurs upon heating the N-acylated intermediate or by performing the reaction under conditions that favor thermodynamic control. The process can involve a rearrangement from the nitrogen to the carbon atom. Alternatively, direct C-acylation can be favored by using stronger Lewis acids, which coordinate to the nitrogen atom, increasing the propensity for electrophilic attack at the carbon. rsc.org The final product, a β-diketone, is obtained after hydrolysis of the acylated enamine intermediate.

In a study on the acylation of pyrrolidine-2,4-diones, which share the enamine-like reactivity at C-3, it was found that Lewis acids like boron trifluoride efficiently promote C-acylation with various acid chlorides. rsc.org This suggests that for this compound, similar conditions would favor the formation of the C-acylated product, which upon hydrolysis would yield 2,4-heptanedione.

Cycloaddition Reactions

The electron-rich double bond of enamines makes them excellent partners in various cycloaddition reactions, where they can function as the 2π-electron component. mdma.chresearchgate.net These reactions provide powerful methods for the construction of various carbo- and heterocyclic ring systems.

[3+2] Dipolar Cycloadditions

Enamines can react with 1,3-dipoles in [3+2] cycloaddition reactions (also known as Huisgen cycloadditions) to form five-membered heterocyclic rings. nih.gov A common application involves the reaction of enamines with azomethine ylides, which can be generated in situ from the thermal decarboxylation of α-amino acids in the presence of an aldehyde or ketone. rsc.orgresearchgate.net

The reaction of this compound with an azomethine ylide would lead to the formation of a substituted pyrrolidine ring. researchgate.netrsc.org These reactions are often highly stereoselective, with the stereochemistry of the final product being controlled by the geometry of the dipole and the enamine. mdpi.com Multicomponent reactions involving an amine, an aldehyde, and a dipolarophile can lead to complex polycyclic pyrrolidine structures in a single step with high efficiency. rsc.org

Formation of Cyclobutanes via Enamine Intermediates

Enamines participate in [2+2] cycloaddition reactions with electron-deficient alkenes, such as nitroalkenes or certain acrylates, to form cyclobutane (B1203170) derivatives. researchgate.netharvard.edu These reactions can be initiated thermally or photochemically. The addition of enamines derived from aldehydes or ketones to nitroalkenes has been shown to afford cyclobutanes, which can sometimes be isolated. nih.govacs.org

Below is a data table showing results from the cycloaddition of enamines to nitroalkenes, leading to cyclobutane products.

| Enamine Source | Alkene | Product | Yield (%) | Reference |

| Pyrrolidine/Propanal | (E)-1-Nitropropene | 2-Methyl-1-(pyrrolidin-1-yl)-3-nitrocyclobutane | - | acs.org |

| Pyrrolidine/Cyclohexanone | (E)-β-Nitrostyrene | Cyclobutane adduct | >95 | nih.gov |

| Morpholine (B109124)/Isobutyraldehyde | (E)-β-Nitrostyrene | Cyclobutane adduct | 94 | nih.gov |

This table presents data for analogous systems to illustrate the formation of cyclobutanes.

Another pathway to cyclobutanes involves the ring contraction of pyrrolidine derivatives. nih.govntu.ac.uktu-dortmund.denih.gov This process typically involves the generation of a 1,4-biradical intermediate from a 1,1-diazene, which is formed by the oxidation of an N-amino pyrrolidine. The subsequent extrusion of nitrogen and C-C bond formation yields the cyclobutane ring, often with high stereoretention. nih.govntu.ac.uk

Hydrolytic Behavior and Regeneration of Carbonyl Compounds

A fundamental and synthetically crucial aspect of enamine chemistry is their hydrolysis back to the parent carbonyl compound and secondary amine. vaia.com This reaction is typically carried out under mild aqueous acidic conditions. The hydrolysis of this compound regenerates 2-pentanone and pyrrolidine.

The mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation: The enamine is first protonated at the β-carbon. This is the microscopic reverse of the last step of enamine formation.

Iminium Ion Formation: This protonation generates a resonance-stabilized iminium ion.

Nucleophilic Attack by Water: The electrophilic carbon of the iminium ion is attacked by a water molecule. vaia.com

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.

Elimination: The lone pair on the oxygen assists in the elimination of the amine (pyrrolidine), forming a protonated carbonyl group.

Deprotonation: The final deprotonation of the oxonium ion by water or another base regenerates the carbonyl compound (2-pentanone) and the acid catalyst. doubtnut.com

This hydrolytic lability is key to the use of enamines as synthetic intermediates, allowing for the alkylation or acylation at the α-carbon, followed by the facile removal of the amine auxiliary to reveal the modified carbonyl compound.

Enamine-Iminium Ion Equilibria and Dynamic Interconversion

Enamines, such as those derived from pyrrolidine, exist in a dynamic equilibrium with their corresponding protonated forms, iminium ions. masterorganicchemistry.com This equilibrium is fundamental to their role in organocatalysis, where the enamine acts as the key nucleophilic intermediate. The formation of an enamine from a ketone (like pentan-3-one, the precursor to this compound) and a secondary amine like pyrrolidine is a condensation reaction that typically requires an acid catalyst to facilitate the loss of water. masterorganicchemistry.com

The position of this equilibrium and the relative stability of the enamine versus the iminium ion are influenced by several factors, including the structure of the carbonyl compound, the nature of the amine, and the solvent environment. researchgate.netub.edu Computational studies, using methods like M06-2X/6-311+G(d,p), have been employed to determine the relative energies and stabilities of these species. researchgate.netacs.org For instance, calculations comparing the formation of various enamines from cyclohexanone show differences in stability based on the pyrrolidine substituent. researchgate.net The polarity of the solvent also plays a crucial role; polar solvents can stabilize the charged iminium ions, shifting the equilibrium. researchgate.netub.edu

In the context of catalysis, the reaction of an aldehyde or ketone with a chiral secondary amine, such as a substituted pyrrolidine, generates an enamine intermediate. acs.org This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product. acs.orgnobelprize.org The entire catalytic cycle is a finely balanced interplay of these enamine-iminium equilibria. nobelprize.org The relative tendency of different carbonyl compounds to form enamines has been established through NMR spectroscopy, revealing that aldehydes generally form enamines more readily than ketones. ub.edu

Table 1: Calculated Relative Energies for Enamine Formation

This table presents a comparison of total energies (ΔE) for the formation of enamines from cyclohexanone and various pyrrolidine derivatives, relative to the pyrrolidine enamine. Positive values indicate the resulting enamine is less stable than the reference pyrrolidine enamine. Data sourced from computational analysis. researchgate.net

| Secondary Amine Derivative | ΔE (kcal/mol) in Vacuum | ΔE (kcal/mol) in Water |

| Pyrrolidine | 0.0 | 0.0 |

| O-Methylprolinol | 1.1 | 1.3 |

| 2-tert-Butylpyrrolidine | 2.1 | 1.9 |

| O-tert-Butyldiphenylsilylprolinol | 2.7 | 0.9 |

| Jørgensen-Hayashi catalyst | 3.0 | 2.1 |

| N,N-Dimethylprolinamide | 3.5 | 2.8 |

| 2-Tritylpyrrolidine | 4.3 | 2.5 |

| MacMillan-1 catalyst | 5.6 | 4.9 |

| Methyl prolinate | 6.0 | 3.2 |

| Trimethylsilyl (B98337) prolinate | 6.2 | 2.9 |

| MacMillan-2 catalyst | 6.6 | 5.3 |

| 3-Triflamidopyrrolidine | 7.9 | 3.1 |

Reactivity Profiles of Enamine N-oxides and Their Derivatives

Enamine N-oxides are oxidized derivatives of enamines that exhibit unique reactivity. nih.govnih.gov They serve as versatile chemical motifs in synthetic and medicinal chemistry. nih.govharvard.edu The introduction of unsaturation to amine N-oxides creates the enamine N-oxide structure, which can convert a reductive stimulus into a subsequent chemical event, such as the release of a caged molecule. nih.gov

The reactivity of these compounds is often harnessed in bioorthogonal chemistry, where they can act as a linchpin connecting two distinct reactions: an associative reaction for their formation and a dissociative reaction for their cleavage. researchgate.netnih.gov The cleavage can be triggered by specific reagents, such as diboron (B99234) compounds, which rapidly reduce the N-O bond. nih.govresearchgate.net This reduction leads to the formation of an enamine and subsequent β-elimination, generating an electrophilic α,β-unsaturated iminium ion and releasing a leaving group that can be a therapeutic or imaging agent. nih.govresearchgate.net The stability and reactivity of enamine N-oxides can be tuned by altering their substituents. researchgate.net

Synthetic Approaches and Mechanisms of Biological Activation

A general and effective method for the synthesis of enamine N-oxides is the retro-Cope elimination reaction between an alkyne and a N,N-dialkylhydroxylamine. nih.govresearchgate.net This intermolecular hydroamination process provides access to a diverse range of enamine N-oxide structures under mild conditions. nih.govresearchgate.net The efficiency and regioselectivity of the reaction are often improved when the alkyne possesses electron-withdrawing substituents at the propargylic position. nih.gov

Table 2: Substrate Scope for the Synthesis of Enamine N-oxides via Hydroamination

This table shows the results for the hydroamination reaction between various alkynes and N,N-diethylhydroxylamine to produce enamine N-oxide products. The data includes reaction times and isolated yields. nih.gov

| Alkyne Substrate | Time (h) | Product | Yield (%) | Regioisomeric Ratio (Major:Minor) |

| Propargyl ether (5) | 1 | Enamine N-oxide (5) | 71 | >20:1 |

| Propargyl ether (6) | 1 | Enamine N-oxide (6) | 70 | >20:1 |

| Propargyl ether (7) | 1 | Enamine N-oxide (7) | 88 | >20:1 |

| Propargyl ether (8) | 1 | Enamine N-oxide (8) | 89 | >20:1 |

| Propargyl ether (9) | 1 | Enamine N-oxide (9) | 91 | >20:1 |

| Propargyl alcohol (10) | 24 | Enamine N-oxide (10) | 55 | 10:1 |

| Propargyl ester (11) | 0.5 | Enamine N-oxide (11) | 99 | >20:1 |

| Propargyl carbamate (B1207046) (12) | 0.5 | Enamine N-oxide (12) | 99 | >20:1 |

| Propargyl carbonate (13) | 0.5 | Enamine N-oxide (13) | 99 | >20:1 |

The biological activation of enamine N-oxides is particularly relevant in the context of developing hypoxia-activated prodrugs. nih.govresearchgate.net In low-oxygen environments (hypoxia), characteristic of solid tumors, enamine N-oxides can undergo selective bioreduction. nih.gov This reduction is mediated by hemeproteins, such as those found in liver microsomes, and involves a two-electron reduction process. nih.govresearchgate.net The activation mechanism proceeds as follows: the enamine N-oxide is reduced to an enamine, which then undergoes elimination to release a caged active molecule and a reactive α,β-unsaturated iminium ion. nih.gov This hypoxia-selectivity provides a mechanism for targeted therapy, as the activation and release of the therapeutic payload occur preferentially in the oxygen-deficient tumor tissue. researchgate.net

Table 3: Relative Reduction Rates of Chromogenic Enamine N-oxide Probes

This table displays the relative initial rates of reduction for a panel of enamine N-oxide probes when incubated with human liver microsomes under anaerobic conditions. Rates are normalized to probe 32a. nih.gov

| Probe | Relative Rate of Reduction (krel) |

| 32a | 1.0 |

| 32b | 0.9 |

| 32c | 1.0 |

| 32d | 0.2 |

| 32e | 0.03 |

| 32f | 0.05 |

Stereochemical Aspects and Conformational Analysis of Pyrrolidine Enamines

Isomerism in Substituted Enamine Systems

Substituted enamines, such as 1-(1-ethylpropenyl)pyrrolidine, exhibit various forms of isomerism that are crucial to their reactivity and stability.

Geometric Isomers (E/Z) of the Enamine Double Bond

The presence of a carbon-carbon double bond in this compound leads to the possibility of geometric isomerism, specifically E/Z isomerism. This arises from the restricted rotation around the C=C bond, leading to different spatial arrangements of the substituents. rsc.org The designation of an isomer as E (from the German entgegen, meaning opposite) or Z (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For each carbon of the double bond, the substituents are assigned a priority based on atomic number. libretexts.org If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is the E isomer. wikipedia.org In the case of this compound, the substituents on one carbon of the double bond are an ethyl group and a hydrogen atom, while the other carbon is bonded to a pyrrolidine (B122466) ring and a methyl group. The ratio of E to Z isomers can be influenced by the reaction conditions during the enamine's synthesis. researchgate.net

Regioisomeric Considerations in Enamine Formation

The formation of enamines from unsymmetrical ketones can result in a mixture of regioisomers, where the double bond is located at different positions. masterorganicchemistry.com For instance, the reaction of a secondary amine like pyrrolidine with a ketone that has two different alpha-carbons can yield the more substituted or the less substituted enamine. The isomer ratio is governed by a combination of steric and electronic factors that affect the overlap between the nitrogen lone pair and the enamine double bond. masterorganicchemistry.com Generally, greater orbital overlap favors the formation of the less substituted double bond isomer. masterorganicchemistry.com In the case of enamines derived from 2-substituted ketones, both the more and less substituted double-bond isomers can exist in equilibrium. masterorganicchemistry.com

Conformational Preferences and Dynamics of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and adopts various puckered conformations to minimize ring strain. beilstein-journals.org These conformational dynamics are a key aspect of its stereochemistry.

Investigation of s-cis and s-trans Conformers

Enamines can exist as s-cis and s-trans conformers, which refer to the rotation around the N-C(sp²) single bond. masterorganicchemistry.com The "s" denotes a single bond. In the s-trans conformation, the double bond of the enamine and the lone pair of the nitrogen atom are on opposite sides of the N-C bond, while in the s-cis conformation, they are on the same side. masterorganicchemistry.com The s-trans conformer is generally lower in energy due to reduced steric hindrance. masterorganicchemistry.com However, the energy barrier for interconversion between these conformers is relatively low, allowing for rapid equilibrium at room temperature. ub.edunih.gov For aldehyde enamines, these barriers are often around 5 kcal/mol. nih.govacs.org Computational studies on pyrrolidine enamines have shown that the energy difference between s-trans and s-cis conformers can be small, leading to a mixture of both at equilibrium. nih.govacs.org

| Enamine System | Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyrrolidine-propanal enamine | s-trans | 0.0 | nih.govacs.org |

| Pyrrolidine-propanal enamine | s-cis | 0.2 - 0.6 | nih.govacs.org |

| Butadiene | s-trans | 0.0 | masterorganicchemistry.com |

| Butadiene | s-cis | 2.3 | masterorganicchemistry.com |

Influence of Steric and Electronic Factors on Conformation

Electronically, the delocalization of the nitrogen lone pair into the π-system of the double bond is a crucial factor. makingmolecules.com This delocalization gives the N-C(sp²) bond partial double-bond character, leading to a planar geometry at the nitrogen atom to maximize p-orbital overlap. masterorganicchemistry.com The degree of this planarity, or pyramidalization, of the nitrogen atom affects the enamine's reactivity. rsc.orgrsc.org A more planar nitrogen allows for better electron donation into the double bond, increasing its nucleophilicity. rsc.orgrsc.org

Implications of Stereochemistry for Reactivity and Selectivity in Catalytic Processes

Pyrrolidine enamines, such as this compound, are crucial intermediates in modern organic synthesis, particularly in the realm of organocatalysis. The stereochemical and conformational properties of these enamines have profound implications for the reactivity and selectivity of the catalytic transformations they mediate. The reactivity of an enamine is intrinsically linked to the hybridization of the nitrogen atom, which deviates from a planar sp² geometry, and the degree of p-π orbital overlap between the nitrogen lone pair and the C=C double bond.

A key factor governing reactivity is the pyramidalization of the enamine nitrogen. rsc.org Computational and experimental studies have revealed that enamines derived from chiral secondary amines, like pyrrolidine derivatives, are not planar and exist as rapidly interconverting pyramidal structures. rsc.org This pyramidalization can be directed either endo (where the nitrogen lone pair is on the same side of the five-membered ring as the Cα-substituent) or exo. rsc.org Research has demonstrated that endo-pyramidalized enamines exhibit significantly higher reactivity compared to their exo counterparts. rsc.org This enhanced reactivity is attributed to reduced steric hindrance for the approaching electrophile. rsc.org The five-membered ring structure of pyrrolidine derivatives naturally favors the formation of these more reactive endo-pyramidalized enamines, contributing to their widespread success as catalysts. rsc.org

Furthermore, kinetic studies have provided deep insights into the rate-limiting steps of these catalytic cycles. For certain peptide-catalyzed conjugate additions, it was found that the rate-determining step is not the formation of the enamine itself, but rather the subsequent reaction of the enamine with the electrophile and the hydrolysis of the resulting imine. unibo.it This understanding allows for the optimization of reaction conditions, such as minimizing catalyst loading to as low as 0.1 mol% for a wide array of substrates, thereby enhancing the efficiency of the process. unibo.it The stereoselectivity of these reactions is a direct consequence of the defined three-dimensional structure of the enamine intermediate, which dictates the trajectory of the incoming electrophile.

Role of Chiral Pyrrolidine Moieties in Asymmetric Catalysis

The pyrrolidine ring is a privileged scaffold in asymmetric catalysis, largely due to its ready availability from the chiral pool, most notably from the amino acid proline. mdpi.comresearchgate.netmappingignorance.org The inherent chirality of the pyrrolidine unit is fundamental to its function as a controller of stereochemistry in catalytic reactions. By installing specific substituents onto this chiral framework, chemists can create a well-defined steric and electronic environment around the active site, which in turn directs the stereochemical outcome of the reaction. researchgate.netresearchgate.net

The mechanism of stereocontrol generally relies on effective facial discrimination. Chiral pyrrolidine-based catalysts, such as those derived from diphenylprolinol silyl (B83357) ether, feature bulky substituents that effectively shield one of the two prochiral faces of the enamine intermediate. rsc.orgacs.org Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. acs.org The size and placement of the substituent on the pyrrolidine ring are critical; larger substituents at the C2 position generally result in higher enantioselectivity because they create a more effective steric block. acs.org

The conformational rigidity of the pyrrolidine ring also plays a crucial role. The five-membered ring exists in specific puckered conformations (envelope or twist forms). nih.gov The choice of substituents can lock the ring into a preferred conformation, reducing conformational flexibility and creating a more ordered transition state, which enhances stereoselectivity. researchgate.netnih.gov

To illustrate the effectiveness of these catalysts, their performance in key C-C bond-forming reactions is often evaluated. The asymmetric Michael addition, for instance, serves as a benchmark for testing new chiral pyrrolidine-based organocatalysts. acs.org

Table 1: Performance of Representative Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition

| Catalyst/System | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Chiral Pyrrolidine Monomer-grafted Polymer | Ketones | Nitroolefins | High | N/A | High |

| Pyrrolidine Precursor (PyrSil) | Cyclohexanone (B45756) | β-nitrostyrene | 96 | N/A | 78 |

| H-D-Pro-Pip-Glu-NH₂ | Aldehydes | Nitroolefins | High | High | High |

This table is a representation of typical results reported in the literature and is for illustrative purposes. N/A indicates data not specified in the source material. unibo.itrsc.orgacs.org

In addition to steric shielding, advanced catalyst designs incorporate bifunctionality. For example, a pyrrolidine moiety can be combined with a hydrogen-bond donor like a thiourea (B124793) or squaramide. mdpi.com In such systems, the pyrrolidine activates the nucleophile by forming an enamine, while the hydrogen-bond donor simultaneously activates the electrophile, leading to a more organized transition state and enhanced reactivity and stereocontrol. mdpi.com This dual activation strategy has proven highly effective in various transformations, including cycloaddition reactions. mdpi.com The continuous evolution of catalyst design, based on the foundational pyrrolidine scaffold, underscores its central role in the advancement of asymmetric synthesis. researchgate.netacs.org

Applications of Pyrrolidine Enamines in Advanced Organic Synthesis

Catalytic Roles of Pyrrolidine (B122466) Enamines

Chiral pyrrolidine derivatives, most notably L-proline, are cornerstone organocatalysts that operate via enamine intermediates. nih.govmdpi.com These catalysts are celebrated for their ability to facilitate a wide range of asymmetric transformations under mild conditions.

Organocatalysis Mediated by Pyrrolidine Enamines

Organocatalysis using secondary amines like pyrrolidine proceeds through a catalytic cycle where the amine first reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. makingmolecules.com This enamine then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product, allowing the amine to be used in sub-stoichiometric amounts. makingmolecules.commasterorganicchemistry.com

Applications in Aldol (B89426) Reactions

Pyrrolidine and its derivatives are effective catalysts for direct aldol reactions. researchgate.netresearchgate.net The mechanism involves the formation of an enamine from a ketone and the catalyst, which then attacks an aldehyde. This pathway, famously employed in proline-catalyzed reactions, allows for the creation of β-hydroxy carbonyl compounds, often with high stereoselectivity. mdpi.comwikipedia.org While this is a well-established reactivity mode for enamines, specific studies detailing the use of 1-(1-Ethylpropenyl)pyrrolidine as a pre-formed catalyst or an intermediate in catalytic aldol reactions are not readily found.

Utility in Mannich Reactions

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is another area where pyrrolidine-based catalysts excel. nih.gov The enamine intermediate generated in situ attacks an imine (or iminium ion), forming a new carbon-carbon bond and ultimately producing a β-amino carbonyl compound. Proline and other pyrrolidine derivatives have been extensively studied as catalysts for asymmetric Mannich reactions. nih.govrsc.org However, specific research outlining the catalytic role of this compound in Mannich reactions is not available.

Contribution to Complex Molecule Construction

The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved drugs. enamine.netmdpi.com Consequently, reactions catalyzed by pyrrolidine derivatives, which form key C-C and C-N bonds, are instrumental in the synthesis of complex molecular architectures and chiral intermediates for drug discovery. nih.govnih.gov

Tandem Catalysis Involving Concerted Enamine and Iminium Ion Intermediates

A powerful strategy in organocatalysis is the use of a single chiral amine to generate both enamine and iminium ion intermediates within a single reaction vessel. This dual activation mode allows for complex tandem or cascade reactions, where one transformation seamlessly follows another. For instance, a Michael addition (proceeding via an enamine intermediate) can be followed by an intramolecular aldol or Mannich reaction (proceeding through an iminium ion intermediate) to rapidly build molecular complexity. While this is a sophisticated application of pyrrolidine-based catalysis, there is no specific information available detailing such tandem reactions mediated by this compound.

Synthetic Utility as Versatile Chemical Intermediates

Beyond its potential role in catalysis, the primary and well-established application of this compound is as a versatile synthetic intermediate. Enamines are nitrogen analogs of enols but are significantly more nucleophilic. makingmolecules.com

The classic application for pre-formed enamines like this compound is the Stork enamine alkylation and acylation. In this two-step sequence:

The enamine, formed from pentan-3-one and pyrrolidine, acts as a potent carbon nucleophile.

It reacts with electrophiles such as alkyl halides or acyl halides at the α-carbon.

The resulting iminium salt is then hydrolyzed with aqueous acid to yield the α-substituted ketone. wikipedia.org

This method provides a reliable way to achieve alkylation or acylation of ketones under neutral or non-basic conditions, avoiding issues like self-condensation that can occur with enolates under strongly basic conditions.

Below is a table summarizing the general reactivity of pyrrolidine enamines as synthetic intermediates.

| Reaction Type | Electrophile | Intermediate | Product after Hydrolysis |

| Alkylation | Alkyl Halide (R-X) | Iminium Halide | α-Alkylated Ketone |

| Acylation | Acyl Halide (RCO-X) | Iminium Halide | β-Diketone |

| Michael Addition | α,β-Unsaturated Carbonyl | Iminium Enolate | 1,5-Dicarbonyl Compound |

Building Blocks for Nitrogen-Containing Heterocycles

Pyrrolidine enamines are valuable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles. Their inherent reactivity allows for their participation in cycloaddition and annulation reactions to construct larger, more complex heterocyclic systems. The pyrrolidine moiety can act as a versatile scaffold in the synthesis of medicinally important compounds. For instance, these ring systems can serve as intermediates in the synthesis of compounds like aniracetam, doxapram, and nicotine.

The synthesis of nitrogen-containing heterocycles often involves the formation of the pyrrolidine ring as a key step. beilstein-journals.org Methodologies for constructing the pyrrolidine ring are numerous and varied, often starting from an amine with a hydrocarbon chain that undergoes cyclization. beilstein-journals.org The resulting pyrrolidine derivatives can then be further elaborated into more complex heterocyclic structures.

A notable strategy involves the use of chiral N-tert-butanesulfinyl imines as versatile intermediates. beilstein-journals.org The electron-withdrawing nature of the sulfinyl group facilitates nucleophilic additions to the imine, allowing for the stereoselective formation of substituted pyrrolidines. beilstein-journals.org These chiral pyrrolidines are then valuable building blocks for a range of other nitrogenous heterocycles. beilstein-journals.org For example, the arylation of a chlorinated imine followed by cyclization with a strong base like lithium hexamethyldisilazide (LiHMDS) can produce 2-substituted pyrrolidines in high yield and without epimerization. beilstein-journals.org

Furthermore, innovative methods such as copper-catalyzed reactions of aziridines with imines or isocyanates allow for the transformation of three-membered rings into five-membered imidazolidines and imidazolidinones, respectively, showcasing the versatility of small nitrogen heterocycles as precursors to larger ones. nih.gov Additionally, lanthanum triflate has been utilized as a catalyst for the intramolecular regioselective aminolysis of epoxy amines to favor the formation of azetidines over pyrrolidines, highlighting the precise control that can be achieved in heterocyclic synthesis. nih.gov

Synthesis of Natural Products and Their Analogues

The pyrrolidine scaffold is a cornerstone in the architecture of numerous natural products. Consequently, synthetic strategies that provide access to functionalized pyrrolidines are of paramount importance in total synthesis. Pyrrolidine enamines and related derivatives serve as key intermediates in the stereoselective synthesis of a variety of alkaloids and other biologically active molecules.

A metal-free, Lewis acid-mediated hydroamination reduction cascade of enynyl amines has been developed for the stereoselective synthesis of pyrrolidine and piperidine (B6355638) derivatives bearing long hydrophobic chains. acs.orgacs.org This methodology has enabled the collective total synthesis of various alkaloids, including (±)-pyrrolidine cis-225H, (±)-epi-197B, the solenopsin (B1210030) family of fire ant alkaloids, and the formal synthesis of (±)-bgugaine and (+)-azimic acid. acs.orgacs.org

Enaminones, which are related to enamines, have also proven to be versatile intermediates in alkaloid synthesis. researchgate.net They provide access to pyrrolidine and piperidine structures with exocyclic alkylidene substituents, which are common features in many natural products. researchgate.net The reactivity of enaminones can be fine-tuned by altering the electron-withdrawing group, allowing for chemoselective transformations in the presence of other functional groups. researchgate.net

The synthesis of the anticancer agent (±)-swainsonine, an indolizidine triol, has been approached using a vinylogous nitramine as a key intermediate, demonstrating the utility of enamine-like structures in the synthesis of complex, polyhydroxylated natural products. researchgate.net Similarly, progress towards the synthesis of mitomycins, clinically important anti-tumor agents, has been made using optically pure pyrrolidine-2-thiones derived from homochiral starting materials. researchgate.net

Methodologies for Pyrrolidine Ring Construction and Functionalization

The construction of the pyrrolidine ring with control over substitution patterns and stereochemistry is a central theme in modern organic synthesis. A variety of powerful methodologies have been developed to achieve this goal, ranging from metathesis reactions to ring contractions and cycloadditions.

Ring-closing enyne metathesis (RCEYM) has emerged as a powerful tool for the synthesis of carbo- and heterocyclic compounds, including pyrrolidine derivatives. nih.govrsc.org This reaction, often catalyzed by ruthenium carbene complexes, facilitates the formation of a cyclic structure containing a 1,3-diene moiety, which is a versatile functional group for further synthetic transformations. rsc.orguwindsor.ca

An efficient method for the synthesis of chiral pyrrolidine derivatives utilizes the RCEYM of enynes containing a basic or nucleophilic nitrogen atom. acs.orgorganic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and, notably, can be carried out in the absence of ethylene (B1197577) gas. acs.orgnih.govacs.org Both first and second-generation Grubbs catalysts have been shown to be effective, with the first-generation catalyst requiring longer reaction times. organic-chemistry.org The reaction tolerates a variety of functional groups, including esters and indoles, affording the corresponding pyrrolidines in good yields. acs.org

The proposed mechanism for the ruthenium-catalyzed RCEYM can proceed via two main pathways: an "ene-then-yne" or a "yne-then-ene" pathway, depending on which unsaturated unit of the enyne substrate interacts first with the metal carbene. uwindsor.ca In many cases, the reaction is believed to initiate via coordination of the metal carbene with the alkyne moiety. organic-chemistry.org This methodology has been successfully applied to the synthesis of five- to nine-membered heterocycles. nih.gov

Table 1: Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Key Features | Product | Reference(s) |

|---|---|---|---|---|

| Grubbs' 1st Gen. | Enynes with N atom | No ethylene gas needed | Chiral Pyrrolidines | acs.orgorganic-chemistry.org |

| Grubbs' 2nd Gen. | Enynes with N atom | Faster reaction times | Chiral Pyrrolidines | organic-chemistry.org |

Ring contraction of readily available larger rings, such as pyridines and piperidines, offers an alternative and powerful strategy for the synthesis of pyrrolidines. osaka-u.ac.jpresearchgate.netscilit.com This approach is particularly attractive as it allows for the transformation of abundant and inexpensive starting materials into high-value pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netscilit.com

A photo-promoted ring contraction of pyridines with a silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.netscilit.com This reaction exhibits a broad substrate scope and high functional group compatibility. osaka-u.ac.jpresearchgate.netscilit.com The reaction is proposed to proceed through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpresearchgate.netscilit.com The resulting bicyclic products are versatile synthons for further derivatization into functionalized pyrrolidines. osaka-u.ac.jpresearchgate.netscilit.com

Another approach involves the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA). researchgate.net This method generates an iminium ion intermediate that can be trapped by a nucleophile, leading to the corresponding pyrrolidine derivative. researchgate.net This strategy represents a form of skeletal editing, allowing for the constitutional isomerization of saturated amines. researchgate.net

Furthermore, a catalytic enantioselective method for the synthesis of chiral 2,2-disubstituted pyrrolidines has been reported, which involves an asymmetric allylic alkylation to set the stereochemistry, followed by a stereoretentive thermal "Spino" ring contraction of a hydroxamic acid. nih.gov This sequence provides access to novel pyrrolidine structures that could be valuable in pharmaceutical development. nih.gov

The [3+2] dipolar cycloaddition of azomethine ylides is a highly effective method for the direct construction of the pyrrolidine ring with control over multiple stereocenters. nih.govacs.org An iridium-catalyzed reductive approach has been developed for the generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. nih.govacs.orgunife.itchemrxiv.org